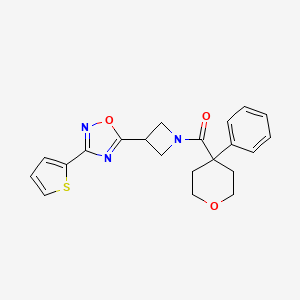

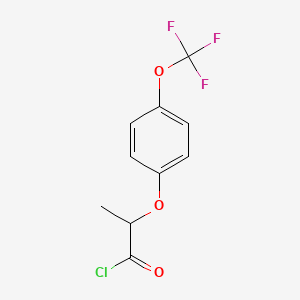

![molecular formula C7H9N3O2S2 B2442859 N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide CAS No. 852453-44-2](/img/structure/B2442859.png)

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis pathway for “N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” involves the reaction of imidazo[2,1-b]thiazole with methanesulfonyl chloride followed by reaction with methylamine. The resulting chloride is then reacted with excess methylamine in the presence of a base such as sodium hydroxide to form "N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide". The product can be purified by recrystallization or column chromatography.Molecular Structure Analysis

The molecular formula of “N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” is C7H9N3O2S2 . It has an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da .Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis

“N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 57.1±0.5 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 100 Å2 and its molar volume is 142.4±7.0 cm3 .科学的研究の応用

- Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) exhibited promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cells .

- Bis-heterocycles, including imidazo[2,1-b]thiazoles, have diverse biological and pharmaceutical activities. These include DNA-binding applications, tuberculostatic, antibacterial, non-competitive mGluR1 antagonists, antifungal, antidepressant, antitumor, and antiviral activities .

- Another related class of compounds is indole-derived imidazo[2,1-b][1,3,4]thiadiazoles. These scaffolds have been synthesized and tested for in vitro anticancer activity .

- The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in tumorigenesis and progression. PI3K inhibitors are of interest for cancer treatment, and compounds related to imidazo[2,1-b]thiazoles may contribute to this field .

- Researchers have explored various synthetic methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs. These approaches vary in terms of research depth and feasibility .

- Beyond anticancer effects, imidazo[2,1-b]thiazoles have shown antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. They are also used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Anticancer Activity

Bis-Heterocycles and Biological Activities

Indole-Derived Imidazo[2,1-b][1,3,4]thiadiazoles

PI3K Signaling Pathway Inhibition

Synthetic Approaches and Imidazo[2,1-b]thiazines

Other Pharmacological Activities

作用機序

Target of Action

Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties . They are suggested to target the Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been studied for their antimycobacterial properties . These compounds are believed to interact with their targets, leading to inhibition of the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Based on the reported antimycobacterial properties of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds, such as imidazo[2,1-b]thiazole derivatives .

Result of Action

Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as imidazo[2,1-b]thiazole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific strain of mycobacterium tuberculosis .

特性

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c1-14(11,12)8-4-6-5-10-2-3-13-7(10)9-6/h2-3,5,8H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSRGAMHRYPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CN2C=CSC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)

![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)